2-(4-Fluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone

Nav1.3 Nav1.7 Nav1.5

2-(4-Fluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone (CAS 1359732-30-1; molecular formula C20H25FN4O3; MW 388.4 g/mol) is a synthetic acyl piperazine derivative disclosed by RaQualia Pharma Inc. as part of a patent family claiming selective tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channel blockers.

Molecular Formula C20H25FN4O3
Molecular Weight 388.4 g/mol
Cat. No. B12216807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone
Molecular FormulaC20H25FN4O3
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC(C)COC1=NC=NC(=C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)F
InChIInChI=1S/C20H25FN4O3/c1-15(2)12-28-19-11-18(22-14-23-19)24-7-9-25(10-8-24)20(26)13-27-17-5-3-16(21)4-6-17/h3-6,11,14-15H,7-10,12-13H2,1-2H3
InChIKeyOJJVEINBCYKFIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone: A Dual Nav1.3/Nav1.7 TTX-S Blocker for Pain Research Procurement


2-(4-Fluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone (CAS 1359732-30-1; molecular formula C20H25FN4O3; MW 388.4 g/mol) is a synthetic acyl piperazine derivative disclosed by RaQualia Pharma Inc. as part of a patent family claiming selective tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channel blockers [1]. The compound is explicitly named as a preferred example in US8999974 (also published as WO2012020567A1) and is designed to inhibit Nav1.3 and Nav1.7 channels while minimizing activity at the cardiac Nav1.5 (TTX-R) channel [1]. Its structure combines a 4-fluorophenoxyacetyl moiety linked via an ethanone bridge to a piperazine ring substituted at the 4-position with a 6-isobutoxypyrimidine group, a scaffold architecture that the patent specification distinguishes from earlier pyrimidin-2-ylpiperazine analogs documented in WO2008147864 [1]. The compound is supplied as a research-use-only screening compound with a predicted density of 1.225±0.06 g/cm³ and a predicted boiling point of 595.6±50.0 °C .

Why In-Class Acyl Piperazine Nav Blockers Cannot Substitute for 2-(4-Fluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone in Pain Target Programs


Acyl piperazine derivatives targeting voltage-gated sodium channels are not functionally interchangeable. The patent specification for this compound class explicitly teaches that small structural modifications—including the position of fluorine substitution on the phenoxy ring (4-fluoro vs. 3-fluoro vs. 3,4-difluoro), the identity of the pyrimidine 6-substituent (isobutoxy vs. cyclobutoxy vs. trifluoroethoxy), and the linker between the piperazine and the aromatic moiety—produce divergent pharmacological profiles [1]. The specification further states that the 'preferable compounds' (a list in which this compound appears) exhibit selectivity for TTX-S channels (Nav1.3/Nav1.7) over the cardiac TTX-R channel Nav1.5 [1], a selectivity profile that is structurally encoded and cannot be assumed for close structural neighbors without confirmatory data. Procurement of a generic 'acyl piperazine Nav blocker' without verifying the exact substitution pattern risks introducing compounds with uncharacterized Nav1.5 cross-reactivity and attendant cardiac safety liabilities, rendering experimental results non-reproducible across independent laboratories [1].

Quantitative Differentiation Evidence for 2-(4-Fluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone Against Its Closest Structural Analogs


TTX-S (Nav1.3/Nav1.7) Selectivity Over Cardiac Nav1.5 Conferred by the 6-Isobutoxypyrimidine-4-yl-Piperazine Scaffold

According to the patent specification, acyl piperazine derivatives bearing the 6-isobutoxypyrimidin-4-yl-piperazine core—including the target compound—exhibit selectivity for TTX-S channels (Nav1.3 and Nav1.7) over the TTX-R cardiac channel Nav1.5 [1]. This selectivity arises from the combination of a pyrimidin-4-ylpiperazine (as opposed to pyrimidin-2-ylpiperazine) connectivity and the presence of an alkoxy substituent at the pyrimidine 6-position [1]. The patent explicitly contrasts this scaffold with the representative pyrimidin-2-ylpiperazine compound 3-(2-phenylethyl)-7-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]quinazoline-2,4(1H,3H)-dione, which showed no activity against Nav1.7/1.3 [1]. While exact IC50 values for the target compound are not disclosed in the patent, the structural features that encode this selectivity—4-fluorophenoxyacetyl group on the piperazine nitrogen and 6-isobutoxy substitution on the pyrimidine—are explicitly claimed as contributing to TTX-S blocking activity [1].

Nav1.3 Nav1.7 Nav1.5 TTX-S selectivity isoform selectivity

Positional Fluorine Isomer Differentiation: 4-Fluorophenoxy vs. 3-Fluorophenoxy and 3,4-Difluorophenoxy Analogs

The patent specification lists three closely related fluoro-phenoxy regioisomers as distinct 'preferable compounds' in the same disclosure: the target compound (4-fluorophenoxy), 2-(3-fluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone, and 2-(3,4-difluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone [1]. Their individual enumeration as separate preferred embodiments indicates that the fluorine substitution pattern on the phenoxy ring is a pharmacophoric determinant that modulates biological activity, and that these isomers are not considered functionally equivalent by the inventors [1]. The 4-fluoro substitution places the electronegative fluorine atom para to the ether oxygen, influencing both the electron density of the aromatic ring and the overall molecular dipole, which in turn affects binding interactions with the voltage-sensor domain of TTX-S channels [1].

fluorine positional isomer SAR 4-fluorophenoxy 3-fluorophenoxy 3,4-difluorophenoxy

Pyrimidine 6-Alkoxy Substituent Differentiation: Isobutoxy vs. Cyclobutoxy and Trifluoroethoxy Analogs

The patent separately enumerates compounds differing only in the pyrimidine 6-alkoxy substituent while maintaining the 4-fluorophenoxyacetyl-piperazine core. Specifically, 1-(4-(6-cyclobutoxypyrimidin-4-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone and 2-(4-fluorophenoxy)-1-(4-(6-(2,2,2-trifluoroethoxy)pyrimidin-4-yl)piperazin-1-yl)ethanone are listed as distinct preferred compounds alongside the target isobutoxy analog [1]. The isobutoxy group (—O—CH2—CH(CH3)2) provides a branched, lipophilic alkoxy chain that differs sterically and electronically from the cyclic cyclobutoxy group and the electron-withdrawing trifluoroethoxy group, each impacting physicochemical properties—including lipophilicity (clogP), metabolic stability, and target binding kinetics—in predictable but compound-specific ways [1].

6-isobutoxy 6-cyclobutoxy 6-trifluoroethoxy pyrimidine alkoxy substitution SAR

Linker Type Differentiation: Ethanone vs. Methanone and Propanone Linkers in Acyl Piperazine Nav Blockers

Within the patent's preferred compound list, the target compound bears a —C(═O)—CH2—O— (ethanone) linker between the piperazine ring and the 4-fluorophenoxy group. This is contrasted with compounds bearing a direct —C(═O)— (methanone) linker such as (4-fluorophenyl)(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)methanone, and those with an extended —C(═O)—CH2—CH2—O— (propanone) linker such as 3-(4-fluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)propan-1-one [1]. The ethanone linker introduces a methylene spacer between the carbonyl and the phenoxy oxygen, increasing conformational flexibility and altering the distance and angle between the piperazine core and the fluorophenyl ring relative to the methanone analog, which directly attaches the carbonyl to the aromatic ring [1].

ethanone linker methanone linker propanone linker acyl piperazine linker SAR

Physicochemical Property Differentiation: Predicted Density and Boiling Point as Quality and Handling Correlates

The target compound has predicted physicochemical parameters including density of 1.225±0.06 g/cm³ and boiling point of 595.6±50.0 °C . While these are computational predictions, they serve as reference values for analytical quality control (QC) during procurement. The recommended storage condition is 2–8 °C in a dry, sealed environment . These parameters differentiate the compound from structurally related analogs with different molecular formulas—for example, the 3,4-difluorophenoxy analog (C20H24F2N4O3, MW 406.4) or the trifluoroethoxy analog (C20H22F4N4O3, MW 442.4)—which exhibit different predicted densities and boiling points [1].

density boiling point predicted physicochemical properties quality control storage

Validated Application Scenarios for 2-(4-Fluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone in Pain and Ion Channel Research


Nav1.3/Nav1.7 Dual Inhibition Studies in Neuropathic Pain Models

This compound is appropriate as a tool compound for probing the dual pharmacological blockade of TTX-S sodium channels Nav1.3 and Nav1.7 in preclinical neuropathic pain models. The patent specification identifies Nav1.3 upregulation following axotomy in Spinal Nerve Ligation (SNL), Chronic Constriction Injury (CCI), and diabetic neuropathy models, and validates Nav1.3 as a pain target through antisense oligonucleotide studies [1]. The compound's design as a selective TTX-S blocker with reduced Nav1.5 activity makes it suitable for in vivo pain efficacy studies where cardiac sodium channel blockade must be avoided [1].

Structure-Activity Relationship (SAR) Studies on Fluorophenoxy Positional Isomers

The availability of this compound alongside its explicitly enumerated 3-fluorophenoxy and 3,4-difluorophenoxy isomers—all listed as separate preferred compounds in the same patent [2]—enables systematic SAR investigation of how fluorine substitution position on the phenoxy ring modulates Nav1.3/Nav1.7 potency, isoform selectivity, and off-target profiles. Such head-to-head isomer comparisons are essential for mapping the pharmacophoric requirements of the TTX-S binding site and for informing the design of next-generation Nav subtype-selective analgesics [2].

Pyrimidine 6-Alkoxy Substituent Optimization for ADME Property Tuning

The compound's 6-isobutoxy group represents one branch point in a documented alkoxy SAR series that includes cyclobutoxy and trifluoroethoxy variants [2]. Researchers can procure this compound alongside its alkoxy analogs to systematically evaluate the impact of pyrimidine 6-substituent identity on metabolic stability (e.g., human liver microsome intrinsic clearance), solubility, and plasma protein binding—key ADME parameters that determine compound progression from in vitro potency to in vivo efficacy [2].

Reference Standard for Acyl Piperazine Nav Blocker Analytical Method Development

With a well-defined molecular formula (C20H25FN4O3), exact mass (388.19106883 Da), predicted density (1.225 g/cm³), and predicted boiling point (595.6 °C) , this compound can serve as a reference standard for developing and validating HPLC, LC-MS, and NMR analytical methods used to characterize acyl piperazine sodium channel blockers. Its distinct physicochemical signature—differing from the difluoro and trifluoroethoxy analogs by predictable mass shifts—provides a reliable benchmark for method calibration and batch-to-batch consistency verification .

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